molecular formula C10H12O3S B385969 1-[4-(Methylsulfonyl)phenyl]propan-1-one CAS No. 69566-95-6

1-[4-(Methylsulfonyl)phenyl]propan-1-one

Cat. No.: B385969
CAS No.: 69566-95-6
M. Wt: 212.27g/mol
InChI Key: RYSJFJGVYRUSBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Methylsulfonyl)phenyl]propan-1-one (CAS: 69566-95-6; molecular formula: C₁₀H₁₂O₃S) is a propiophenone derivative featuring a methylsulfonyl (–SO₂CH₃) substituent at the para position of the aromatic ring. The methylsulfonyl group is a strong electron-withdrawing moiety, significantly influencing the compound's electronic properties, solubility, and reactivity. Its structural uniqueness lies in the sulfonyl group, which distinguishes it from simpler propiophenone analogs .

Properties

IUPAC Name

1-(4-methylsulfonylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-3-10(11)8-4-6-9(7-5-8)14(2,12)13/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSJFJGVYRUSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-(4-Methylphenyl)propan-1-one (4'-Methylpropiophenone)

  • Structure : A methyl group (–CH₃) replaces the methylsulfonyl group.
  • Key Differences :
    • The methyl group is electron-donating, leading to reduced polarity and lower solubility in polar solvents compared to the sulfonyl-containing analog.
    • Simpler synthesis routes (e.g., Friedel-Crafts acylation) without requiring sulfonation steps.
  • Applications : Commonly used as a flavoring agent or fragrance intermediate .

1-(4-(3-Hydroxyphenoxy)phenyl)propan-1-one

  • Structure: Features a hydroxyphenoxy (–O–C₆H₄–OH) substituent instead of methylsulfonyl.
  • Synthesis : Produced via PCC oxidation followed by BBr₃-mediated demethylation (62% yield).
  • Key Differences: The hydroxyphenoxy group introduces hydrogen-bonding capacity, enhancing solubility in aqueous media. Potential antioxidant or bioactive properties due to phenolic moieties .

1-(4-Ethylphenyl)-2-methylpropan-1-one

  • Structure: Contains an ethyl (–CH₂CH₃) and methyl branch on the propanone chain.
  • Key Differences :
    • Increased lipophilicity due to the ethyl group, favoring membrane permeability.
    • Applications in materials science as a precursor for UV-stabilizing polymers .

Functionalized Derivatives with Pharmacological Relevance

4-Substituted Cathinones (e.g., 4-FMC, 4-CMC)

  • Structures: Feature halogen (F, Cl, Br) or methoxy substituents at the para position, coupled with an aminopropanone backbone.
  • Key Differences: The amino group (–NHCH₃) confers psychoactive properties, acting as serotonin-norepinephrine-dopamine reuptake inhibitors. Contrastingly, 1-[4-(Methylsulfonyl)phenyl]propan-1-one lacks the amine moiety, rendering it non-psychoactive.
  • Analytical Data : Detected in blood samples via UPLC-QTOF-MS with LODs of 0.5–1 ng/mL .

1-(4-(Methylsulfonyl)phenyl)-3-(phenylthio)-3-(p-tolyl)propan-1-one (MPP)

  • Structure : A thiol-adduct derivative with additional phenylthio and p-tolyl groups.
  • Synthesis : Thiol addition to chalcone in chloroform (91% yield).
  • Demonstrated anti-inflammatory activity in breast and ovarian cancer cells, unlike the parent compound .

Key Observations :

  • Electronic Effects : Sulfonyl and halogen substituents increase polarity and metabolic stability compared to alkyl or methoxy groups.
  • Synthetic Complexity: Thiol-adduct derivatives (e.g., MPP) require multi-step synthesis but achieve higher yields than demethylation reactions (e.g., hydroxyphenoxy analog).
  • Bioactivity: Amino-propanone derivatives (e.g., cathinones) exhibit CNS activity, whereas sulfonyl-propanones are more suited for anti-inflammatory or material science applications .

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